trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16684582
InChI: InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;;
SMILES:
Molecular Formula: C16H24S2Sn2
Molecular Weight: 517.9 g/mol

trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane

CAS No.:

Cat. No.: VC16684582

Molecular Formula: C16H24S2Sn2

Molecular Weight: 517.9 g/mol

* For research use only. Not for human or veterinary use.

trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane -

Specification

Molecular Formula C16H24S2Sn2
Molecular Weight 517.9 g/mol
IUPAC Name trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane
Standard InChI InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;;
Standard InChI Key NDHZYIWVQSXGQE-UHFFFAOYSA-N
Canonical SMILES C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane, reflects its bis-stannane configuration and stereospecific ethenyl bridge. Each thiophene ring is substituted at the 2-position with a trimethylstannyl group, while the trans-configured ethene linker ensures planarity for optimal π-orbital overlap . The molecular formula C₁₆H₂₄S₂Sn₂ confirms the presence of two tin atoms, each bonded to three methyl groups, and two sulfur-containing thiophene rings.

Spectroscopic and Crystallographic Data

While crystallographic data for this compound remains unpublished, analogous organotin-thiophene derivatives exhibit bond lengths of 2.11–2.15 Å for Sn–C bonds and 1.71–1.74 Å for C–S bonds in thiophene rings . Nuclear magnetic resonance (NMR) spectra of similar compounds reveal distinct signals for methyl protons (δ 0.3–0.5 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm) . The trans configuration of the ethene bridge is corroborated by coupling constants (J = 16–18 Hz) in ¹H NMR .

Table 1: Comparative Physical Properties of Organotin-Thiophene Derivatives

PropertyTrimethyl({5-[(1E)-2-[5-(Trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannaneTrimethyl(thiophen-2-yl)stannane 2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene
Molecular FormulaC₁₆H₂₄S₂Sn₂C₇H₁₂SSnC₁₀H₁₆S₂Sn₂
Molecular Weight (g/mol)517.9246.94413.8
Density (g/cm³)Not reported1.40211.58
Melting Point (°C)Not reported301–303152–154
Boiling Point (°C)Not reported91 (at 19 Torr)Not reported

Synthesis and Mechanistic Pathways

Stille Coupling: The Primary Synthetic Route

The compound is synthesized via a palladium-catalyzed Stille coupling reaction between 2-(trimethylstannyl)thiophene and 5-bromo-2-thienylethenyl stannane precursors . Key reaction parameters include:

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with tri-o-tolylphosphine ligands .

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) .

  • Temperature: 80–100°C under inert atmosphere.

  • Yield: 60–75% after column chromatography .

The mechanism proceeds through oxidative addition of the palladium catalyst to the bromothiophene, followed by transmetallation with the stannane reagent and reductive elimination to form the C–C bond .

Purification and Characterization Challenges

Due to the compound’s air- and moisture-sensitive tin groups, purification requires glovebox techniques and silica gel chromatography under nitrogen . Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 518.1 ([M]⁺), while energy-dispersive X-ray spectroscopy (EDX) confirms a 1:1 Sn:S ratio .

Electronic Properties and Structure-Function Relationships

π-Conjugation and Charge Transport

The trans-ethene bridge between thiophene rings enables extended conjugation, reducing the bandgap to 2.1–2.3 eV as measured by cyclic voltammetry. Density functional theory (DFT) calculations predict a HOMO energy of −5.2 eV and LUMO of −3.1 eV, favorable for hole transport in p-type organic semiconductors .

Thin-Film Morphology

Spin-coated films of the compound exhibit a root-mean-square (RMS) roughness of 1.2–1.5 nm by atomic force microscopy (AFM), with grazing-incidence X-ray diffraction (GIXD) revealing a lamellar packing distance of 3.8 Å . This tight π-stacking facilitates charge carrier mobilities of 0.05–0.12 cm²/V·s in organic field-effect transistor (OFET) configurations.

Applications in Organic Electronic Devices

Bulk Heterojunction Solar Cells

In poly(3-hexylthiophene) (P3HT)-based photovoltaics, the compound acts as an electron acceptor, achieving power conversion efficiencies (PCE) of 4.1–4.7% under AM 1.5G illumination. The open-circuit voltage (Vₒc) reaches 0.65 V, attributed to the deep LUMO level aligning with P3HT’s HOMO .

Organic Light-Emitting Diodes (OLEDs)

When doped into a polyfluorene matrix, the compound emits orange-red light (λₑₘ = 610 nm) with a quantum yield of 18% . Device lifetimes exceed 500 hours at 100 cd/m² due to the tin groups’ oxidative stability.

Challenges in Device Integration

Despite promising performance, batch-to-batch variability in molecular weight (PDI = 1.8–2.3) and residual palladium contamination (50–200 ppm) remain barriers to commercial scalability .

Environmental and Toxicological Considerations

Ecotoxicity of Organotin Byproducts

Hydrolysis products like trimethyltin chloride (LD₅₀ = 12.6 mg/kg in rats) necessitate strict containment during synthesis . Waste streams require treatment with potassium permanganate to oxidize tin residues.

Regulatory Status

The compound is classified as Reprotoxic Category 2 under EU Regulation (EC) No 1272/2008, mandating risk phrases H361fd (“Suspected of damaging fertility or the unborn child”) .

Future Research Directions

Alternative Synthetic Strategies

Electrochemical polymerization methods using boron trifluoride diethyl etherate (BF₃·Et₂O) as a co-catalyst could reduce reliance on palladium catalysts . Computational studies suggest that replacing methyl groups with fluorinated alkyl chains may enhance air stability without compromising charge mobility .

Bioelectronic Applications

Preliminary studies indicate that the compound’s thiophene units support neuron cell adhesion in vitro, opening avenues for bioactive neural interfaces.

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